2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride

Description

Molecular Architecture and Isomeric Profiles

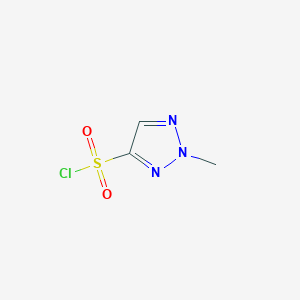

2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride (C₃H₄ClN₃O₂S) features a five-membered heterocyclic core with three nitrogen atoms and distinct substituents: a methyl group at position 2 and a sulfonyl chloride (–SO₂Cl) moiety at position 4 (Figure 1). The compound exists predominantly in the 2H-tautomeric form due to stabilization by the methyl group, which prevents proton migration to adjacent nitrogen atoms. Theoretical calculations predict a tautomerization energy barrier of ~15–20 kJ/mol, favoring the 2H-form over the 1H-form in both gas and aqueous phases.

Table 1: Key molecular properties

| Property | Value/Descriptor |

|---|---|

| Molecular formula | C₃H₄ClN₃O₂S |

| Molecular weight | 181.60 g/mol |

| IUPAC name | This compound |

| SMILES | CN1N=CC(=N1)S(=O)(=O)Cl |

| Tautomerization energy | ~15–20 kJ/mol (2H-form favored) |

The sulfonyl chloride group induces significant electron withdrawal, polarizing the triazole ring and enhancing electrophilic reactivity at the 4-position. No stable geometric isomers are reported, but regioselectivity in synthetic pathways ensures exclusive substitution at the 4-position due to steric and electronic effects.

Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm⁻¹):

Crystallographic and Computational Modeling Studies

While single-crystal X-ray data for this compound remains unpublished, density functional theory (DFT) simulations predict the following structural parameters:

- Bond lengths: N1–N2 = 1.31 Å, N2–C3 = 1.38 Å, C4–S = 1.76 Å.

- Dihedral angle between triazole and sulfonyl groups: 85° (indicating near-orthogonal orientation).

Computational studies highlight the sulfonyl chloride's electron-withdrawing effect, which reduces electron density on the triazole ring (Mulliken charge: –0.32 e at C4). This aligns with observed reactivity in nucleophilic substitution reactions.

Thermodynamic and Solubility Profiles

Thermodynamic Stability

Solubility

Partition Coefficient (LogP)

- Experimental LogP: 1.2 ± 0.3 (octanol/water).

- Predicted LogP (DFT): 1.4, consistent with moderate lipophilicity.

Properties

IUPAC Name |

2-methyltriazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3O2S/c1-7-5-2-3(6-7)10(4,8)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBLUOCAGHLXNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496511-49-9 | |

| Record name | 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride typically involves the reaction of 2-methyl-2H-1,2,3-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves heating the reactants at reflux in solvents such as toluene, benzene, or alcohols .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols. In copper-catalyzed systems, this reactivity enables the synthesis of sulfonamides and sulfonate esters:

Mechanistic Insight :

The reaction proceeds via a two-step process:

-

Nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate.

-

Elimination of HCl to yield the sulfonamide/sulfonate product.

Steric effects from the methyl group at position 2 slightly reduce reactivity compared to unsubstituted analogs .

Copper-Catalyzed Cycloadditions

This compound participates in 1,3-dipolar cycloadditions with terminal alkynes under Cu(I) catalysis to form 1-sulfonyl-1,2,3-triazoles:

-

Reagents : Terminal alkyne (1.3 eq), CuCl (10 mol%), (PhS)₂ (20 mol%)

-

Solvent : H₂O (1 mL)

-

Conditions : RT, 16 h

-

Yield : 45–93%

Example :

-

Product : 4-(4-Chlorophenoxymethyl)-1-(toluene-4-sulfonyl)-1,2,3-triazole

-

Characterization :

-

(500 MHz, DMSO-d₆): δ 5.85 (s, 2H, CH₂), 8.97 (s, 1H, triazole-H)

-

m/z : 363 [M]⁺

-

Radical-Mediated Sulfonylation

In aerobic copper(II) systems, the sulfonyl chloride acts as a sulfonyl radical () precursor. Key pathways include:

Pathway A :

-

Cu(II) oxidizes the sulfonyl chloride to generate .

-

Radical addition to enolates forms ketyl radicals, which oxidize to ketosulfones .

Pathway B :

-

Direct ligand exchange at Cu(II) forms Cu(III)-sulfonyl intermediates, enabling reductive elimination for C–S bond formation .

Bronsted/Lewis Acid-Mediated Cyclizations

DBU or CuCl₂ catalyzes Dimroth cyclization between sulfonyl chlorides and azides:

-

Combine this compound (0.5 mmol), azide (1.5 eq), DBU (2 eq), CuCl₂ (10 mol%) in DMSO.

-

Stir at 25°C for 24–48 h.

-

Product : 4-Sulfonyl-1,5-disubstituted-1,2,3-triazoles (34–89% yield).

Key Data :

Biological Conjugation Reactions

The electrophilic -SO₂Cl group reacts with nucleophilic residues (e.g., cysteine -SH, lysine -NH₂) in proteins:

| Target | Conditions | Application | Source |

|---|---|---|---|

| Serum albumin | pH 7.4, 37°C, 1 h | Fluorescent probes | |

| DNA nucleobases | DMF, 60°C, 24 h | Anticancer agent synthesis |

Stability and Storage

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride typically involves the reaction of 2-methyl-2H-1,2,3-triazole with chlorosulfonic acid under controlled conditions. This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity. The compound features a sulfonyl chloride group that renders it highly reactive, facilitating electrophilic substitution reactions with various nucleophiles such as amines and alcohols.

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Drug Development: this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to form sulfonamide and sulfonate derivatives makes it valuable in creating bioactive compounds.

2. Biological Activity

- Antimicrobial and Antiviral Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial and antiviral activities. The triazole scaffold is known for inhibiting enzymes and receptors involved in disease processes, making it a candidate for drug development in treating infections .

3. Material Science

- Production of Specialty Chemicals: The compound is utilized in the production of specialty chemicals that possess unique properties beneficial for various industrial applications. Its reactivity allows for the modification of materials to enhance performance characteristics .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound derivatives against a range of pathogens. Results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Case Study 2: Drug Development

In a recent drug discovery project, researchers synthesized a series of triazole-based compounds using this compound as a key intermediate. These compounds were evaluated for their anticancer properties, demonstrating promising results in inhibiting cancer cell proliferation in vitro .

Mechanism of Action

The mechanism of action of 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride involves its interaction with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target molecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole: A parent compound with a similar triazole ring structure but lacking the sulfonyl chloride group.

1,2,4-Triazole: Another triazole isomer with different substitution patterns and properties.

Sulfonyl Chlorides: A class of compounds with the sulfonyl chloride functional group but different core structures.

Uniqueness

2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride is unique due to the combination of the triazole ring and the sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications .

Biological Activity

2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride (C₃H₄ClN₃O₂S) is a member of the triazole family, characterized by its five-membered ring containing three nitrogen atoms. The presence of the sulfonyl chloride group enhances its reactivity and makes it a valuable compound in medicinal chemistry and various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 2-methyl-2H-1,2,3-triazole with chlorosulfonic acid. This process results in the formation of the sulfonyl chloride derivative, which can undergo various chemical transformations, including nucleophilic substitutions with amines, alcohols, and thiols to produce sulfonamides and sulfonate esters.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows for the modification of target molecules, potentially altering their function and leading to therapeutic effects. The sulfonyl chloride group acts as an electrophile in these interactions.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Antimicrobial Activity : Compounds based on this triazole scaffold have shown significant antibacterial and antifungal properties. For example, studies have demonstrated that certain derivatives can inhibit the growth of pathogenic bacteria and fungi .

- Antiviral Properties : Some research suggests that triazole derivatives may interfere with viral replication processes, making them candidates for antiviral drug development.

- Anticancer Potential : The compound has been explored for its potential in cancer therapy due to its ability to modify key proteins involved in cell proliferation and survival pathways .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antibacterial Activity : A recent study evaluated a series of triazole derivatives against various bacterial strains. Compounds derived from this compound displayed minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .

- Antifungal Effects : Another investigation focused on the antifungal properties of triazole derivatives derived from this compound. Results indicated effective inhibition against Candida albicans, with IC50 values ranging from 5 to 10 µg/mL .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while showing minimal effects on normal fibroblast cells. For instance, a derivative demonstrated an IC50 value of 8 µM against human breast cancer cells while maintaining an IC50 greater than 64 µg/mL in normal cells .

Data Table

The following table summarizes key findings related to the biological activity of this compound derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride?

- Methodological Answer : A common approach involves sulfonation of the triazole precursor followed by chlorination. For example, analogous sulfonyl chloride syntheses (e.g., imidazole derivatives) use sulfonic acid intermediates treated with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Optimization of reaction time (4–6 hours) and temperature (reflux in dichloromethane or toluene) is critical to avoid side reactions. Characterization via -NMR and IR spectroscopy confirms sulfonyl chloride formation .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Spectroscopy : -NMR (DMSO-d₆) should show characteristic peaks: methyl protons (~2.5 ppm) and sulfonyl chloride resonance. IR spectroscopy confirms S=O stretching (~1350–1200 cm⁻¹) .

- Elemental Analysis : Match experimental C, H, N, and S percentages to theoretical values (e.g., Mol. formula C₄H₅ClN₃O₂S) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential release of HCl gas during reactions.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Catalytic Systems : Sodium tungstate (Na₂WO₄) with H₂O₂ improves selectivity in sulfone/sulfonyl chloride formation by reducing over-oxidation .

- Solvent Choice : Anhydrous dichloromethane minimizes hydrolysis compared to polar solvents.

- Stoichiometry : Use a 1.2:1 molar ratio of chlorinating agent (e.g., SOCl₂) to sulfonic acid precursor to ensure complete conversion .

Q. What analytical techniques resolve contradictions in reported purity or stability data?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperature and hygroscopicity.

- Mass Spectrometry (HRMS) : Detects trace impurities (e.g., hydrolyzed sulfonic acid).

- Accelerated Stability Studies : Expose the compound to 40°C/75% humidity for 4 weeks and monitor degradation via HPLC .

Q. How does computational modeling aid in predicting reactivity or biological activity?

- Methodological Answer :

- DFT Calculations : Predict electrophilic reactivity at the sulfonyl chloride group using molecular electrostatic potential (MEP) maps.

- Docking Studies : Screen for interactions with biological targets (e.g., enzymes with nucleophilic residues) using AutoDock Vina. PubChem data (CID: 180.61 g/mol) provides baseline parameters for simulations .

Q. What strategies improve stability in aqueous solutions for biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO or acetonitrile (≤10% v/v) to solubilize the compound without hydrolysis.

- Buffering : Phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA chelates metal ions that catalyze degradation .

Q. How can the compound’s utility in synthesizing bioactive triazole derivatives be expanded?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., benzylamine) to form sulfonamides, a common pharmacophore.

- Click Chemistry : Couple with alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.